(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
Description
(E)-2-(4-Chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a Schiff base derivative of phenoxyacetohydrazide, characterized by a hydrazone linker (-NH-N=CH-) connecting a 4-chloro-2-methylphenoxyacetate moiety to a 4-isopropylbenzylidene group. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological activities, including anti-inflammatory, enzyme inhibitory, and anticancer properties . The synthesis typically involves condensation of 2-(4-chloro-2-methylphenoxy)acetohydrazide with substituted aldehydes under acidic reflux conditions, as demonstrated in related compounds .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)16-6-4-15(5-7-16)11-21-22-19(23)12-24-18-9-8-17(20)10-14(18)3/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBKPYCQJWBDG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₇H₁₈ClN₂O₃
- Molecular Weight : 332.78 g/mol
- CAS Number : 356102-14-2
The biological activity of this compound can be attributed to its structural features, particularly the presence of the hydrazide moiety and the chloro-substituted aromatic ring. Compounds with similar structures have been noted for their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activities
-
Antimicrobial Activity
- Research indicates that compounds with hydrazide structures exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
-
Anticancer Properties
- Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as isopropyl and chloro groups, enhances the compound's ability to induce apoptosis in cancer cells. Studies have reported IC₅₀ values indicating effective concentrations for inhibiting cell proliferation.
-
Enzyme Inhibition
- Enzyme inhibition studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic processes. For instance, it has been noted that Schiff base derivatives can inhibit alkaline phosphatase and other relevant enzymes, contributing to their therapeutic effects in conditions like diabetes and cancer.
Case Studies
-
Antidiabetic Activity
- A study focusing on hydrazide derivatives reported their potential as antidiabetic agents through PPAR-γ agonism. The compound's ability to enhance insulin sensitivity was evaluated through in vivo models, showing promise in managing blood glucose levels.
-
Cytotoxicity Against Cancer Cells
- In a comparative study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant growth inhibition, with IC₅₀ values comparable to established chemotherapeutic agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects :
- Lipophilicity : The 4-isopropyl group in the target compound likely enhances membrane permeability compared to polar substituents like 4-hydroxy (compound 20) or 2-methoxy (Ani9) .
- Enzyme Inhibition : Electron-withdrawing groups (e.g., 4-chloro in compound 4f) correlate with anti-inflammatory activity via TNF-α suppression, while bulky groups (e.g., ethylthio-benzimidazole in compound 228) enhance α-glucosidase inhibition .
- Synthetic Yields : Derivatives with simple aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) achieve higher yields (80–90%) compared to complex heterocyclic aldehydes .
Mechanistic Insights
- Anti-Inflammatory Activity: Compounds like 4f inhibit TNF-α production by targeting p38 MAPK, a pathway critical in inflammation .
- Channel Modulation : Ani9's TMEM16A blockade highlights the role of acetohydrazides in ion channel regulation, though substituent positioning (e.g., 2-methoxy vs. 4-isopropyl) may alter binding affinity .
Preparation Methods
Synthesis of 2-(4-Chloro-2-methylphenoxy)acetohydrazide Precursor
Chlorination of 2-Methylphenol
The 4-chloro-2-methylphenoxy moiety is synthesized via regioselective chlorination of 2-methylphenol (o-cresol). Patent details a catalytic chlorination method using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite and hydrochloric acid. Key parameters:
- Catalyst : N,N-Dimethylaminoacetic acid amide (0.5–1% w/w) enhances 4-position selectivity, achieving a 10.2:1 ratio of 4-chloro to 6-chloro isomers.
- Conditions : Reaction at 20°C in aqueous medium (pH < 10) prevents dichlorination byproducts.
- Yield : 82.8% w/w 4-chloro-2-methylphenoxyacetic acid after neutralization.
Hydrazide Formation
The chlorinated product is converted to the hydrazide via two routes:
Route A: Direct Hydrazinolysis
- Reagents : 4-Chloro-2-methylphenoxyacetic acid reacts with hydrazine hydrate (3 equivalents) in ethanol under reflux (12 hr).
- Yield : 78–85% after recrystallization (ethanol/water).
Route B: Acid Chloride Intermediate
Condensation with 4-Isopropylbenzaldehyde
Schiff Base Formation
The hydrazide reacts with 4-isopropylbenzaldehyde in a 1:1 molar ratio under acidic catalysis:
- Catalysts :
- Solvent Effects :
| Solvent | Temp (°C) | Time (hr) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 9:1 | 72 |
| Toluene | 110 | 4 | 8:2 | 68 |
| DMF | 100 | 2 | 6:4 | 75 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent describes a scalable electrolysis-integrated process:
- Step 1 : Chlorination in a continuous stirred-tank reactor (CSTR) with HOCl recycling.
- Step 2 : Hydrazide formation in a plug-flow reactor (PFR) at 50°C, achieving 95% conversion.
- Step 3 : Condensation in a membrane-separated reactor to remove water, driving Schiff base equilibrium.
Analytical Validation
Purity Assessment
Challenges and Solutions
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a condensation reaction between 2-(4-chloro-2-methylphenoxy)acetohydrazide and 4-isopropylbenzaldehyde under acidic catalysis (e.g., acetic acid). Key steps include:
- Refluxing in a 1:1 methanol/chloroform solvent system for 5–8 hours to drive the reaction to completion .
- Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
- Purification through recrystallization (methanol or ethanol) or column chromatography to isolate the (E)-isomer selectively .
- Critical Parameters : Temperature control (60–80°C), stoichiometric excess of aldehyde (1.2 eq), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the hydrazone (–NH–N=CH–) proton (δ 8.3–8.5 ppm) and carbonyl (C=O) carbon (δ 165–170 ppm) .
- IR Spectroscopy : Confirm N–H stretching (3200–3300 cm⁻¹) and C=O absorption (1650–1680 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and resolve stereoisomers .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
Q. What in vitro biological screening assays are recommended for initial activity profiling?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) at 1–50 µM .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Validation : Reassess compound purity via HPLC and elemental analysis to exclude degradation products .
- Computational Refinement : Use molecular dynamics (MD) simulations (AMBER/GROMACS) to account for protein flexibility, which docking (AutoDock Vina) may overlook .
- Assay Conditions : Optimize buffer pH, DMSO concentration (<1%), and incubation time to match physiological relevance .
Q. What strategies optimize the reaction environment to suppress by-products like (Z)-isomers or hydrolyzed derivatives?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis and stabilize the hydrazone bond .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity .
- DOE Approach : Apply a 3² factorial design to evaluate temperature (50–90°C) and catalyst loading (0.5–5 mol%) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenoxy (e.g., –CF₃, –NO₂) and benzylidene (e.g., –OCH₃, –Br) groups .
- QSAR Modeling : Use MLR or CoMFA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ values .
- Crystallography : Resolve single-crystal structures (SHELX suite) to correlate conformation (e.g., dihedral angles) with activity .
Q. What advanced techniques elucidate the binding mode of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for enzyme targets .
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes at <3 Å resolution to identify key interactions (e.g., H-bonds with catalytic residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to guide lead optimization .
Data Contradiction Analysis
Q. How should conflicting reports on cytotoxicity (e.g., high vs. low IC₅₀ in similar cell lines) be addressed?
- Methodological Answer :
- Source Comparison : Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum concentration) .
- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., hydrazine by-products) that may confound results .
- Dose-Response Repetition : Conduct 8-point assays in triplicate to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
